(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid CAS 221006-68-4 properties
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid CAS 221006-68-4 properties
An In-Depth Technical Guide to (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4)
Authored by a Senior Application Scientist
Abstract
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a specialized vinylboronic acid derivative that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a gem-dimethyl substituted cyclohexenone scaffold, provides a valuable synthon for introducing functionalized cyclic motifs into complex molecules. This guide offers a comprehensive overview of its physicochemical properties, synthesis, core reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and practical considerations for its handling, stability, and application in research and drug development.
Introduction: The Strategic Value of Functionalized Boronic Acids
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and materials science, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] First synthesized in 1860, these organoboron compounds offer a unique combination of stability, low toxicity, and versatile reactivity.[2][3] Their ultimate degradation product, boric acid, is considered environmentally benign, aligning with the principles of "green chemistry".[3]
While aryl and heteroaryl boronic acids are widely utilized, vinylboronic acids present a distinct opportunity to construct conjugated systems and introduce complex aliphatic substructures. (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4) is a prime example of a high-value, functionalized building block. It enables the direct installation of a 3,3-dimethylcyclohexenone moiety, a structural motif present in various natural products and pharmacologically active compounds. The gem-dimethyl group provides steric hindrance that can influence molecular conformation and metabolic stability, while the enone system offers a handle for further synthetic transformations. This guide provides the core technical knowledge required to effectively utilize this reagent in complex synthetic campaigns.
Core Physicochemical and Structural Properties
A clear understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemistry. The key characteristics of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 221006-68-4 | [4][5] |
| Molecular Formula | C₈H₁₃BO₃ | [4][5] |
| Molecular Weight | 168.00 g/mol | [4][6] |
| Class | Alkenyl (Vinyl) Boronic Acid | [3] |
| Appearance | Typically a white to off-white solid | [1] |
| MDL Number | MFCD18311846 | [4][6] |
The molecule's structure features a sp²-hybridized boron atom in a trigonal planar geometry, possessing a vacant p-orbital that confers its Lewis acidic character.[3] This electronic feature is central to its reactivity, particularly in the transmetalation step of cross-coupling reactions.
Synthesis of the Reagent: A Plausible Pathway
Conceptual Synthetic Workflow
The logical precursor is 3,3-dimethylcyclohexanone. The synthesis can be envisioned as a two-step process: formation of a vinyl electrophile followed by palladium-catalyzed borylation.
Caption: Proposed synthetic pathway to the title compound.
Protocol 1: Synthesis via Miyaura Borylation of a Vinyl Chloride
This protocol is adapted from general procedures for the synthesis of cyclohexenylboronic acid pinacol esters.[8]
Step 1: Preparation of 1-Chloro-5,5-dimethylcyclohexene (Precursor)
-
Rationale: The conversion of a cyclic ketone to a vinyl chloride creates the necessary electrophilic partner for the subsequent borylation. Reagents like PCl₅ are effective for this transformation.
-
To a stirred solution of 3,3-dimethylcyclohexanone (1.0 equiv) in a suitable solvent (e.g., CCl₄), add phosphorus pentachloride (PCl₅, 1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude 1-chloro-5,5-dimethylcyclohexene via vacuum distillation or column chromatography.
Step 2: Palladium-Catalyzed Borylation
-
Rationale: This step forms the critical C-B bond. A palladium catalyst facilitates the coupling between the vinyl chloride and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). A phosphine ligand is essential for the catalytic cycle, and a base is required.[8]
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 1-chloro-5,5-dimethylcyclohexene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Add a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and a suitable solvent (e.g., 1,4-dioxane or toluene).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the resulting pinacol ester by column chromatography.
-
The free boronic acid can be obtained by transesterification with a suitable diol followed by hydrolysis or by direct cleavage of the pinacol ester under mild acidic conditions, though often the more stable pinacol ester is used directly in subsequent reactions.[7]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond between the vinyl carbon of the boronic acid and an electrophilic carbon, typically from an aryl or vinyl halide/triflate.[9]
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium complex as the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst.[9]
Protocol 2: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with an aryl bromide.
-
Rationale: The choice of catalyst, ligand, base, and solvent is critical for success, especially with potentially challenging substrates. A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos) is often effective for minimizing side reactions like protodeboronation.[10] Cesium fluoride (CsF) can be a particularly mild and effective base for these couplings.[10]
-
To a reaction vial, add the aryl bromide (1.0 equiv), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2-1.5 equiv), and CsF (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(OAc)₂ (2-5 mol%), and the phosphine ligand, SPhos (4-10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as isopropanol or a mixture of toluene/water.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Stability, Handling, and Advanced Considerations
Handling and Storage: Like many boronic acids, this reagent should be stored in a cool, dry place under an inert atmosphere to maximize its shelf life. Boronic acids are generally considered less hazardous than many organometallic reagents but require standard laboratory safety protocols (gloves, eye protection).[1]
Stability Challenges: Vinyl boronic acids can be susceptible to decomposition pathways that compete with the desired cross-coupling reaction.[11]
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, often accelerated by heat or harsh basic/acidic conditions. It results in the formation of 3,3-dimethylcyclohexenone, an undesired byproduct.[12] Careful selection of a mild base and moderate reaction temperatures can mitigate this issue.[10]
-
Oxidation: Boronic acids can be oxidized, especially in biological contexts or in the presence of reactive oxygen species.[13] While less of a concern under standard inert coupling conditions, exposure to air for prolonged periods should be avoided.
Advanced Strategy: Stable Surrogates For particularly challenging applications or for long-term storage, converting the boronic acid to a more stable surrogate is a field-proven strategy.
-
Pinacol Esters: As prepared in the synthetic protocol, boronate esters are more stable to chromatography and less prone to dehydration into boroxine anhydrides.[7]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are unreactive under anhydrous coupling conditions. The boronic acid can be released in situ under mild aqueous basic conditions, a "slow-release" strategy that is exceptionally useful for unstable boronic acids.[7][11]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are also highly stable, crystalline solids that can be used directly in coupling reactions.[14]
Analytical Characterization
Confirming the identity and purity of the boronic acid and its coupled products is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the vinyl proton, the allylic methylene protons, and the gem-dimethyl singlet.
-
¹¹B NMR: A broad singlet in the range of δ 25-35 ppm is characteristic of a trigonal boronic acid.
-
¹³C NMR: Signals corresponding to the olefinic carbons, the carbonyl carbon, and the quaternary gem-dimethyl carbon would be expected.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the B-O-H stretch (broad), C=O stretch (strong), and C=C stretch.
Conclusion
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a powerful and strategic building block for synthetic chemists. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions allows for the direct incorporation of a functionalized, sterically defined cyclic moiety into target molecules. While its stability requires careful consideration, the use of appropriate reaction conditions or conversion to stable surrogates like pinacol or MIDA esters enables its effective application. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this reagent to its full potential in the pursuit of novel chemical entities.
References
- Current time information in Varanasi, IN. Google. Retrieved January 17, 2026.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026. [Link]
-
Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. (n.d.). ResearchGate. Retrieved January 17, 2026. [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.). ACS Publications. Retrieved January 17, 2026. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 17, 2026. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025, August 9). ResearchGate. Retrieved January 17, 2026. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS. Retrieved January 17, 2026. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 17, 2026. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009, April 30). Journal of the American Chemical Society. Retrieved January 17, 2026. [Link]
-
3,3-Dimethyl-6-oxocyclohex-1-enylboronic acid price,buy 3,3... (n.d.). LookChem. Retrieved January 17, 2026. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved January 17, 2026. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). PubMed. Retrieved January 17, 2026. [Link]
-
(3,3-dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid ... (n.d.). Chem-Space. Retrieved January 17, 2026. [Link]
-
Biological and Medicinal Applications of Boronic Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026. [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 17, 2026. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026. [Link]
- Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. (n.d.).
-
Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. (2025, August 7). ResearchGate. Retrieved January 17, 2026. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 221006-68-4 | CAS DataBase [chemicalbook.com]
- 5. 3,3-Dimethyl-6-oxocyclohex-1-enylboronic acid | 221006-68-4 [amp.chemicalbook.com]
- 6. 3,3-Dimethyl-6-oxocyclohex-1-enylboronic acid price,buy 3,3-Dimethyl-6-oxocyclohex-1-enylboronic acid - chemicalbook [chemicalbook.com]
- 7. Boronic Acids & Derivatives [sigmaaldrich.com]
- 8. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]


